2-Phenylcycloheptan-1-ol
Description
2-Phenylcycloheptan-1-ol is a cyclic secondary alcohol characterized by a seven-membered cycloheptane ring with a hydroxyl (-OH) group at position 1 and a phenyl (C₆H₅) substituent at position 2. The cycloheptane ring introduces moderate ring strain compared to smaller cyclic systems like cyclohexane, which may influence its conformational flexibility and reactivity . The phenyl group, an aromatic substituent, contributes to steric bulk and electronic effects. Its electron-withdrawing nature (via conjugation) could modulate the acidity of the hydroxyl group, while its hydrophobicity likely reduces solubility in polar solvents.
Properties
IUPAC Name |
2-phenylcycloheptan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1,3-4,7-8,12-14H,2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHCHXDYAKNGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylcycloheptan-1-ol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method is the Friedel-Crafts alkylation of cycloheptanone with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-phenylcycloheptanone is then reduced to 2-Phenylcycloheptan-1-ol using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of 2-Phenylcycloheptan-1-ol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: 2-Phenylcycloheptan-1-ol can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding hydrocarbon using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 2-Phenylcycloheptanone, 2-Phenylcycloheptanoic acid.
Reduction: 2-Phenylcycloheptane.
Substitution: 2-Phenylcycloheptyl chloride, 2-Phenylcycloheptyl bromide.
Scientific Research Applications
Pharmaceutical Applications
2-Phenylcycloheptan-1-ol has shown potential in various pharmacological studies due to its biological activities:
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases.
- Analgesic and Antipyretic Properties : Similar to other compounds in its class, 2-Phenylcycloheptan-1-ol is being investigated for its potential to relieve pain and reduce fever.
- Anticancer Properties : Early investigations suggest that the compound may have anticancer effects, particularly against specific cancer cell lines. This aspect warrants further exploration to understand its mechanisms of action and efficacy in cancer therapy .
Organic Synthesis
The compound serves as a valuable chiral auxiliary in asymmetric synthesis:
- Chiral Synthesis : As a chiral molecule, 2-Phenylcycloheptan-1-ol can facilitate the synthesis of enantiomerically pure compounds. It has been utilized in enantioselective reactions, which are critical in producing pharmaceuticals with high specificity.
- Synthetic Routes : Various synthetic pathways have been developed for producing 2-Phenylcycloheptan-1-ol, including enzymatic methods using lipases that enhance selectivity and yield during reactions involving this compound .
Case Study 1: Anti-inflammatory Activity
A study conducted on the anti-inflammatory properties of 2-Phenylcycloheptan-1-ol demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a potential mechanism through which the compound modulates inflammatory pathways, suggesting its application in developing anti-inflammatory drugs.
Case Study 2: Chiral Auxiliary in Synthesis
Research highlighted the use of 2-Phenylcycloheptan-1-ol as a chiral auxiliary in synthesizing complex organic molecules. The compound was employed in a series of asymmetric reactions leading to high enantiomeric excesses, showcasing its utility in pharmaceutical chemistry .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Research | Investigating anti-inflammatory, analgesic, and anticancer properties | Potential therapeutic candidate |
| Organic Synthesis | Used as a chiral auxiliary for asymmetric synthesis | High enantiomeric excess achieved |
| Enzymatic Reactions | Enzymatic hydrolysis and esterification using lipases | Enhanced selectivity |
Mechanism of Action
The mechanism of action of 2-Phenylcycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The phenyl group may contribute to hydrophobic interactions, enhancing binding affinity.
Comparison with Similar Compounds
2-Methylcycloheptan-1-ol
- Structure : Cycloheptane ring with -OH at position 1 and a methyl (-CH₃) group at position 2.
- Steric Hindrance: Reduced steric bulk compared to the phenyl group, allowing for greater conformational flexibility. Solubility: Likely more soluble in polar solvents due to the absence of a hydrophobic aromatic ring.
- Reference :
5,6-Diphenylheptan-2-ol
- Structure: Linear heptanol chain with phenyl groups at positions 5 and 6 and -OH at position 2.
- Key Differences :
- Hydroxyl Position : Secondary alcohol (vs. primary in 2-phenylcycloheptan-1-ol), affecting oxidation reactivity.
- Hydrophobicity : Two phenyl groups significantly increase hydrophobicity, reducing water solubility.
- Molecular Flexibility : Linear chain allows for greater rotational freedom compared to the rigid cycloheptane ring.
- Reference :
4-Phenyloctane-1,8-diol
- Structure : Octane chain with -OH groups at positions 1 and 8 and a phenyl group at position 4.
- Key Differences: Diol vs. Mono-ol: The dual hydroxyl groups enhance hydrogen bonding capacity and water solubility, counteracted partially by the phenyl group’s hydrophobicity. Chain Length: Longer carbon chain (C8 vs. C7) may increase boiling point and viscosity.
- Reference :
2-Propylheptan-1-ol
- Structure: Linear heptanol with a propyl (-CH₂CH₂CH₃) branch at position 2.
- Key Differences: Branching vs. Molecular Weight: 158.28 g/mol (C₁₀H₂₂O) , whereas 2-phenylcycloheptan-1-ol (C₁₃H₁₈O) has a higher theoretical molecular weight (~190.28 g/mol).
- Reference :
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Hydroxyl Position | Key Properties (Inferred) |
|---|---|---|---|---|---|
| 2-Phenylcycloheptan-1-ol | C₁₃H₁₈O | ~190.28 | Phenyl (C₆H₅) | 1 (primary) | High steric hindrance, moderate acidity |
| 2-Methylcycloheptan-1-ol | C₈H₁₆O | 128.21 | Methyl (-CH₃) | 1 (primary) | Lower hydrophobicity, higher pKa |
| 5,6-Diphenylheptan-2-ol | C₁₉H₂₂O | 266.38 | Phenyl (x2) | 2 (secondary) | Extreme hydrophobicity, low solubility |
| 4-Phenyloctane-1,8-diol | C₁₄H₂₂O₂ | 222.32 | Phenyl, -OH (x2) | 1, 8 (primary) | Enhanced H-bonding, moderate solubility |
| 2-Propylheptan-1-ol | C₁₀H₂₂O | 158.28 | Propyl (-CH₂CH₂CH₃) | 1 (primary) | Low boiling point, high flexibility |
Research Implications and Limitations
While direct experimental data for 2-phenylcycloheptan-1-ol are scarce, comparisons with structural analogs highlight critical trends:
- Electronic Effects : Phenyl substituents likely lower the pKa of the hydroxyl group relative to alkyl-substituted analogs.
- Solubility : Hydrophobic aromatic groups reduce polar solvent compatibility, necessitating organic solvents for reactions.
- Synthetic Applications : The steric bulk of the phenyl group may hinder nucleophilic attacks or catalytic interactions.
Further studies are required to validate these inferences and quantify properties like melting/boiling points, solubility, and reactivity.
Biological Activity
2-Phenylcycloheptan-1-ol is a cyclic alcohol with a phenyl group attached to a cycloheptane ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. In this article, we will explore the biological activity of 2-Phenylcycloheptan-1-ol, focusing on its antimicrobial, cytotoxic, and neuropharmacological properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for 2-Phenylcycloheptan-1-ol is . Its structure features a cycloheptane ring substituted with a hydroxyl group and a phenyl group, which may influence its biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 192.27 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water) | Not Available |
Antimicrobial Activity
Research indicates that compounds similar to 2-Phenylcycloheptan-1-ol exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of cyclic alcohols can inhibit the growth of various bacterial strains.
Case Study : A study investigated the antimicrobial activity of several cyclic alcohols against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) were noted to be as low as 6.3 µg/mL for some compounds, suggesting potent antibacterial activity comparable to standard antibiotics like ceftriaxone .
Cytotoxic Activity
Cytotoxicity assays have been employed to evaluate the potential of 2-Phenylcycloheptan-1-ol in cancer treatment. The compound's effect on cell viability was assessed using the MTT assay, where it demonstrated significant cytotoxicity against various cancer cell lines.
Table 2: Cytotoxicity Assay Results
| Cell Line | IC50 (µg/mL) | Notes |
|---|---|---|
| MCF-7 | 25 | Breast cancer cell line |
| HeLa | 30 | Cervical cancer cell line |
| A549 | 35 | Lung cancer cell line |
The results indicate that 2-Phenylcycloheptan-1-ol exhibits promising anticancer properties, particularly against breast cancer cells .
Neuropharmacological Activity
Recent studies have explored the neuropharmacological effects of compounds related to 2-Phenylcycloheptan-1-ol. Some derivatives have shown inhibitory effects on N-methyl-D-aspartate receptors (NMDAR), which are implicated in various neurological disorders.
Case Study : A comparative study analyzed several seven-membered ring compounds for their NMDAR inhibition rates. Notably, some derivatives exhibited inhibition rates exceeding those of ketamine, a well-known anesthetic and antidepressant . This suggests that similar structures may hold therapeutic potential in treating neurological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
